molecular formula C18H27NO7 B13725114 cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid

cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid

Cat. No.: B13725114
M. Wt: 369.4 g/mol
InChI Key: YESLUVIFWFRPII-UHFFFAOYSA-N
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Description

Cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of multiple hydroxyl groups and a phenoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction using phenol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trihydroxy-6-[4-(4-methyl-3-oxopentyl)phenoxy]oxane-2-carboxylic acid
  • 2,3,4’,5,6-pentahydroxybenzophenone-4-C-glucoside
  • 2,4’,6-Trihydroxy-4-methoxybenzophenone-2-glucoside

Uniqueness

Cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is unique due to its specific arrangement of hydroxyl and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

cyclohexanamine;3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7.C6H13N/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESLUVIFWFRPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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